molecular formula C9H7ClF3NO2S B1423576 Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate CAS No. 1053656-35-1

Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate

Cat. No. B1423576
M. Wt: 285.67 g/mol
InChI Key: WNESOBJZQALPFO-UHFFFAOYSA-N
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Description

“Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate” is a chemical compound . It is related to the class of compounds known as trifluoromethylpyridines .


Synthesis Analysis

Trifluoromethylpyridines, which include “Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate”, are synthesized through various methods . One method involves a vapor-phase reaction that yields 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of certain compounds .


Molecular Structure Analysis

The molecular structure of “Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate” includes a trifluoromethyl group and a pyridine moiety . The presence of these groups contributes to the unique physicochemical properties of the compound .

Scientific Research Applications

1. Glucagon-Like Peptide 1 Receptor Agonists

The compound, with a related skeleton to Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate, has been identified as a potential activator of the glucagon-like peptide 1 receptor (GLP-1R), influencing GLP-1 secretion and glucose responsiveness. This suggests its potential in anti-diabetic treatments (Gong, Cheon, Lee, & Kang, 2011).

2. Crystal Structure Characterization

The title compound, which is structurally related to Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate, was synthesized and analyzed using X-ray crystallography, revealing significant molecular interactions and crystal packing characteristics (Mao, Hu, Wang, Du, & Xu, 2015).

3. Synthesis and Computational Study of Pyrazole Derivatives

In a study involving similar compounds, 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs were synthesized and characterized. Theoretical calculations including density-functional-theory (DFT) and the gauge-including atomic orbital method were applied, providing insights into the stability and tautomeric forms of these compounds (Shen, Huang, Diao, & Lei, 2012).

4. Coordination Geometries in Zinc(II) Cation Complexes

A study on a compound with a similar pyridin-2-yl moiety demonstrated different coordination geometries in a zinc(II) complex, revealing diverse bonding modes and strong emission properties, which could be significant in materials science and photoluminescence studies (Kim, Lee, Song, & Kang, 2013).

5. Synthesis of Pyridine and Fused Pyridine Derivatives

Research focusing on similar pyridine compounds involved synthesizing a series of derivatives with potential applications in various chemical domains, demonstrating the versatility of pyridine structures in synthetic chemistry (Al-Issa, 2012).

Safety And Hazards

“Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate” is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, and eye protection are recommended when handling this compound .

Future Directions

The future applications of “Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate” and other trifluoromethylpyridine derivatives are expected to grow, given the unique properties of these compounds . They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . Many novel applications of trifluoromethylpyridines are expected to be discovered in the future .

properties

IUPAC Name

methyl 2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2S/c1-16-8(15)4-17-7-3-5(9(11,12)13)2-6(10)14-7/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNESOBJZQALPFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC(=CC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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